2'-Monodehydroxy-2'-chloro Ganciclovir
Overview
Description
Ganciclovir EP Impurity C is an Impurity of Ganciclovir. It is a sugar modified acyclic analogue of guanosine. It has potential to exhibit virucidal activity.
Scientific Research Applications
Synthesis and biological activity studies on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines revealed significant variations in amino/imino tautomeric ratios, crucial for biological activity. These studies showed the importance of the 2-substituent for antimycobacterial and antiprotozoal activities, as well as for potential cancer cell line treatment applications (Roggen et al., 2011).
Structural and spectroscopic studies on the interaction of HgCl2 with guanine derivatives, including 2-amino-6-methoxy-9-methylpurine, have provided insights into the binding mechanisms and potential applications in understanding metal ion interactions with nucleobases (Menzer et al., 1993).
Research on the crystal structure and Hirshfeld surface analysis of the nucleoside analogue entecavir has contributed to understanding its antihepatitis B virus properties. This research is significant for the development of antiviral drugs (Wang et al., 2018).
Studies on the synthesis and antiviral activity of purine acyclic nucleosides, including nitrogen analogues of 9-[(2-hydroxyethoxy)methyl]guanine, have shown potential antiviral properties against herpes simplex virus, contributing to the development of new antiviral therapies (Kelley et al., 1981).
Investigations into the synthesis and antimycobacterial activity of purine conjugates with (S)-lysine and (S)-ornithine have identified compounds with significant inhibitory effects against Mycobacterium tuberculosis, highlighting potential applications in tuberculosis treatment (Musiyak et al., 2019).
Mechanism of Action
Target of Action
Ganciclovir EP Impurity C, also known as 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets viral DNA polymerases . These enzymes are crucial for the replication of viral DNA and are more effectively inhibited by Ganciclovir than cellular polymerases .
Mode of Action
The compound acts as a DNA polymerase inhibitor . It is metabolized into ganciclovir-5’-triphosphate (ganciclovir-TP), which selectively and potently inhibits the viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby halting the proliferation of the virus .
Biochemical Pathways
Ganciclovir is metabolized into its active form, ganciclovir-TP, by three cellular enzymes: a deoxyguanosine kinase induced by cytomegalovirus (CMV)-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with ganciclovir treatment is achieved due to the much weaker inhibition of cellular DNA polymerases by ganciclovir-TP .
Pharmacokinetics
Studies examining the pharmacokinetics of ganciclovir indicate a high degree of pharmacokinetic variability . More research is needed to fully understand the ADME properties of Ganciclovir EP Impurity C and their impact on bioavailability.
Result of Action
The primary result of Ganciclovir EP Impurity C’s action is the inhibition of viral DNA replication . By selectively inhibiting viral DNA polymerases, the compound prevents the proliferation of the virus, thereby helping to control viral infections .
Biochemical Analysis
Biochemical Properties
The role of Ganciclovir EP Impurity C in biochemical reactions is not well documented in the literature. As an impurity of Ganciclovir, it may share some biochemical properties with its parent compound. Ganciclovir is known to inhibit viral replication by interrupting the viral DNA during elongation .
Cellular Effects
The specific effects of Ganciclovir EP Impurity C on various types of cells and cellular processes are not well studied. Ganciclovir, the parent compound, is known to have significant effects on cells infected with cytomegalovirus (CMV), inhibiting the replication of the virus .
Molecular Mechanism
The molecular mechanism of action of Ganciclovir EP Impurity C is not well understood. As an impurity of Ganciclovir, it may share some mechanisms of action with its parent compound. Ganciclovir is known to be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .
Dosage Effects in Animal Models
The effects of Ganciclovir EP Impurity C at different dosages in animal models are not well studied. The parent compound Ganciclovir is known to have dose-dependent effects in animal models .
Metabolic Pathways
Ganciclovir, the parent compound, is known to be metabolized by deoxyguanosine kinase and other kinases to its active form .
Transport and Distribution
The transport and distribution of Ganciclovir EP Impurity C within cells and tissues are not well studied. The parent compound Ganciclovir is known to be transported into cells via nucleoside transporters .
Subcellular Localization
The parent compound Ganciclovir is known to be localized within the cytoplasm and nucleus of cells .
Properties
IUPAC Name |
2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPLTGJIGCMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108436-36-8 | |
Record name | 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B548456X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.